Methyl 3-methoxypyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-6-4-3-5-9-7(6)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXQRYUHBMAREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607683 | |
| Record name | Methyl 3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24059-83-4 | |
| Record name | Methyl 3-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-METHOXYPYRIDINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 3 Methoxypyridine 2 Carboxylate
Strategies for Regioselective Functionalization of Pyridine (B92270) Ring Systems
Achieving regioselectivity in the functionalization of pyridine rings is a significant synthetic challenge. The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, dictate its reactivity. This generally directs nucleophilic attack to the C2 (ortho) and C4 (para) positions, while electrophilic and radical reactions are often less facile and selective. youtube.com For a molecule like Methyl 3-methoxypyridine-2-carboxylate, the interplay between the directing effects of the nitrogen atom, the electron-donating methoxy (B1213986) group at C3, and the electron-withdrawing methyl carboxylate group at C2 creates a complex reactivity landscape. Advanced synthetic methods are therefore crucial to control the site of modification.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents onto electron-poor aromatic rings like pyridine. wikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. youtube.comwikipedia.org
In the context of precursors to this compound, a leaving group (e.g., a halide) at the C2 or C4 position would be readily displaced by a nucleophile. For instance, the synthesis of 2-alkoxypyridines can be achieved by reacting 2-halopyridines with sodium methoxide (B1231860). researchgate.net The reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide in anhydrous methanol (B129727) exclusively yields the corresponding 2-methoxy derivatives in good yields (68-79%). researchgate.net This highlights the efficiency of SNAr when the pyridine ring is sufficiently activated.
Recent developments have also demonstrated that methoxy groups themselves can act as leaving groups in nucleophilic amination reactions when assisted by specific reagents like a sodium hydride-lithium iodide composite, offering a transition-metal-free pathway to aminopyridines. ntu.edu.sgnih.gov This method has been successfully applied to 3-methoxypyridine (B1141550), achieving high yields. nih.gov
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of complex aromatic compounds, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance. rsc.org
The Suzuki-Miyaura cross-coupling is one of the most versatile methods for C-C bond formation, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. nih.govnih.govresearchgate.net This reaction is widely used for synthesizing biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals. nih.govorganic-chemistry.org
For a substrate like this compound, a halogenated precursor could be coupled with various aryl or heteroaryl boronic acids. mdpi.com The efficiency of Suzuki-Miyaura reactions on pyridine substrates can be influenced by the "2-pyridyl problem," where the Lewis basic nitrogen can interfere with the catalyst. organic-chemistry.org However, the development of specialized ligands and precatalysts, such as Pd(II)-NHC (N-heterocyclic carbene) systems, has overcome many of these challenges, enabling the coupling of 2-pyridyl substrates with broad scope and high yields. organic-chemistry.org Decarbonylative Suzuki cross-coupling reactions of pyridine carboxylic acids have also emerged as an alternative strategy, avoiding the need for pre-halogenated starting materials. nih.gov
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Catalyst System | Substrate Type | Key Features | Typical Yields |
| Pd(dppf)Cl₂ | 2-Arylpyridines | Tolerates water and oxygen; effective for hetero(aryl) boronic acids. cdnsciencepub.com | 5-89% cdnsciencepub.com |
| Pd(II)-NHC Precatalysts | 2-Pyridyl Ammonium (B1175870) Salts | Overcomes the "2-pyridyl problem"; air- and moisture-stable. organic-chemistry.org | Up to 93% organic-chemistry.org |
| Pd(OAc)₂ / L6 | Pyridine-3-carboxylic acid | Decarbonylative coupling; uses widely available starting materials. nih.gov | Excellent nih.gov |
Beyond the Suzuki reaction, palladium catalysis encompasses a wide array of C-C bond-forming transformations, including the Heck, Sonogashira, and Stille reactions. mit.edulibretexts.org These methods provide access to diverse molecular architectures from functionalized pyridine precursors. The choice of ligand is often critical to the success of these transformations, with bulky biaryl monophosphine ligands demonstrating high activity and stability. mit.edu
Palladium-catalyzed reactions are instrumental in activating C-X bonds (where X is a halide) or C-H bonds for subsequent coupling. iupac.orgchemrxiv.org For instance, the Heck reaction allows for the arylation or vinylation of pyridines, while the Sonogashira coupling enables the introduction of alkyne moieties. The development of these methods has greatly expanded the toolbox for creating functionalized pyridines from simple building blocks. iupac.org
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more economical alternative to palladium-based systems. acs.orgresearchgate.netscientificupdate.com Nickel catalysts can engage in unique reactivity, such as cross-electrophile coupling, where two different electrophiles are coupled in the presence of a stoichiometric reductant like manganese or zinc. scientificupdate.comchinesechemsoc.org
These methods are particularly useful for constructing C(sp³)-C bonds. researchgate.net For example, nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides allows for the synthesis of sterically congested alkylated pyridines. researchgate.net Another innovative approach uses 2-pyridylpyridones as substrates for reductive transformation with alkyl bromides, proceeding via C-N bond activation to construct 2-alkylpyridines with yields up to 95%. acs.orgnih.gov These strategies offer mild reaction conditions and high functional group tolerance, making them valuable for late-stage functionalization. acs.orgresearchgate.net
Table 2: Nickel-Catalyzed Reductive Coupling Approaches for Pyridine Functionalization
| Reaction Type | Pyridine Precursor | Coupling Partner | Reductant | Key Features |
| Cross-Electrophile Coupling | Bromopyridines | Tertiary Alkyl Bromides | Mn or Zn | Forms sterically hindered C-C bonds. researchgate.netchinesechemsoc.org |
| C-N Bond Activation | 2-Pyridylpyridones | Alkyl Bromides | Mn(0) | Mild, room temperature conditions; high yields. acs.orgscientificupdate.comnih.gov |
| Photoredox/Electrochemistry | Aryl Halides | Alkyl Bromides | Light/Electricity | Avoids stoichiometric metal reductants. chinesechemsoc.org |
C-H Functionalization Techniques
Direct C–H functionalization has become a major focus in modern organic synthesis, aiming to form C-C or C-heteroatom bonds by directly converting C-H bonds. rsc.org This approach is highly atom-economical as it avoids the need for pre-functionalized substrates (like halides or organometallics). However, achieving regioselectivity on a pyridine ring with multiple C-H bonds is a significant hurdle due to its electron-deficient nature. rsc.org
Despite these challenges, methods for the direct arylation of pyridines using palladium catalysis have been developed. nih.govresearchgate.net For instance, palladium-mediated C-C bond formation has been used to directly functionalize the C4 position of a methoxypyridine ring. nih.gov Carboxylate-assisted C-H activation, studied with metals like copper, palladium, and ruthenium, provides another mechanistic pathway for these transformations. rsc.org The development of protocols for selective C4-(hetero)arylation of pyridines via nucleophilic attack on pyridinium (B92312) salts further expands the scope of direct functionalization, providing access to valuable heterobiaryl compounds that are difficult to synthesize by other means. researchgate.net
Esterification and Etherification Protocols
The construction of this compound often proceeds via a stepwise functionalization of a pre-formed pyridine ring, typically involving the formation of the ester and ether moieties.
The most direct precursor for the ester functionality is the corresponding carboxylic acid. 3-Hydroxypyridine-2-carboxylic acid is a common and logical starting material for this pathway. The derivatization to the methyl ester is typically achieved through classical acid-catalyzed esterification.
One established method involves the treatment of 3-Hydroxypyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.com The reaction is generally performed under reflux to drive the equilibrium towards the ester product. chemicalbook.com The process is outlined below:
Reaction Scheme: Acid-Catalyzed Esterification
3-Hydroxypyridine-2-carboxylic acid + Methanol --(H₂SO₄, Reflux)--> Methyl 3-hydroxypyridine-2-carboxylate
Upon completion, the reaction mixture is cooled and neutralized to facilitate the isolation of the product, Methyl 3-hydroxypyridine-2-carboxylate. chemicalbook.com This intermediate is then carried forward for the introduction of the 3-methoxy group.
Alternative esterification protocols for pyridine carboxylic acids have been developed to avoid the harsh conditions of strong acid catalysis. One such approach involves a cyclic process where the pyridine carboxylic acid is reacted with an alcohol in the presence of a pre-formed strong acid salt of the target ester, which acts as the catalyst. google.com This method allows for the direct distillation of the final ester from the reaction medium, and the catalytic residue can be recycled for subsequent batches. google.com
With the ester group in place, the subsequent step is the conversion of the 3-hydroxy group to a 3-methoxy group. This etherification is a critical transformation to arrive at the target compound. The standard approach involves an O-methylation reaction.
A widely used strategy for the methylation of phenols and other hydroxyl groups is the Williamson ether synthesis. In this context, the Methyl 3-hydroxypyridine-2-carboxylate intermediate would first be treated with a suitable base to deprotonate the hydroxyl group, forming a more nucleophilic pyridinoxide anion. This is followed by the addition of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form the methoxy group.
General Reaction Scheme: O-Methylation
Methyl 3-hydroxypyridine-2-carboxylate + Base --> Intermediate Anion
Intermediate Anion + Methylating Agent (e.g., (CH₃)₂SO₄) --> this compound
Another approach to methoxylation in pyridine systems involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a 3-halopyridine derivative could react with sodium methoxide in an anhydrous solvent like methanol to yield the desired 3-methoxy product. researchgate.net This pathway would require the synthesis of a different precursor, such as Methyl 3-chloro- or 3-bromopyridine-2-carboxylate.
Multi-component Reactions in Pyridine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are powerful tools in organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.comacsgcipr.org They offer a convergent approach to constructing the pyridine skeleton itself, which can then be further functionalized.
Numerous three-component reactions have been developed for the de novo synthesis of substituted pyridines. nih.gov These methods typically construct the pyridine ring from simple, acyclic precursors.
One of the most classical examples is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org By carefully selecting the starting components, one could theoretically construct a pyridine ring with a substitution pattern amenable to conversion into this compound.
More modern three-component strategies provide access to a wider range of substitution patterns with high regiochemical control. nih.gov For example, a two-pot, three-component procedure has been developed based on the Diels-Alder reaction of 2-azadienes, which are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This method uses α,β-unsaturated carboxylic acids, aldehydes, and enamines to rapidly assemble polysubstituted pyridines. nih.gov Another approach involves the union of a dithiane anion, an α,β-unsaturated carbonyl, and a TMS-imine, followed by a metal-mediated ring closure to deliver pyridine products as single regioisomers. nih.govacs.org
Four-component reactions (4CRs) further enhance synthetic efficiency by incorporating an additional element of diversity into the pyridine core in a single operation. These reactions are instrumental in creating highly functionalized heterocyclic systems.
An example of a green, one-pot, four-component reaction for pyridine synthesis involves the reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate. nih.gov This method has been shown to be highly efficient, particularly when conducted under microwave irradiation, leading to excellent yields in short reaction times. nih.gov While this specific reaction yields cyanopyridines, the principles demonstrate the power of 4CRs in rapidly building complex pyridine scaffolds from simple starting materials. nih.govnih.gov The strategic choice of the four components is crucial for assembling a precursor that can be elaborated into the target molecule.
| Reaction Type | Key Components | Product Type | Reference |
| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | Dihydropyridines (then oxidized to Pyridines) | wikipedia.org |
| Aza-Wittig/Diels-Alder | Aldehyde, α,β-Unsaturated acid, Enamine | Polysubstituted Pyridines | nih.gov |
| Dithiane-based Coupling | Dithiane, α,β-Unsaturated carbonyl, Aldehyde, LiHMDS | Regiospecific Polysubstituted Pyridines | nih.gov |
| Microwave-Assisted 4CR | Aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium Acetate | Functionalized Cyanopyridines | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. citedrive.comresearchgate.net
Multi-component reactions (MCRs), as discussed previously, are inherently green as they often increase atom economy, reduce the number of synthetic steps, and minimize waste generation compared to linear syntheses. bohrium.comacsgcipr.org
The use of environmentally benign solvents and catalysts is another key aspect. Research has focused on replacing traditional volatile organic solvents with greener alternatives. For the Hantzsch pyridine synthesis, reactions have been successfully carried out in aqueous micelles or using ionic liquids as catalysts, often at room temperature, which presents a safer and more sustainable option. wikipedia.orgacs.org
Microwave-assisted organic synthesis has emerged as a significant green chemistry tool. acs.org As demonstrated in the four-component synthesis of novel pyridines, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.gov
Other green techniques applicable to pyridine synthesis include solvent-free reactions, the use of ultrasound to accelerate reactions, and the development of recyclable catalysts to minimize waste. rasayanjournal.co.inresearchgate.net Adopting these strategies for the synthesis of this compound or its precursors can significantly lower the environmental impact of its production.
| Green Chemistry Technique | Advantages in Pyridine Synthesis | Example Application | Reference |
| Multi-Component Reactions | High atom economy, fewer steps, reduced waste. | One-pot synthesis of highly substituted pyridines. | bohrium.comacsgcipr.org |
| Microwave Irradiation | Drastically reduced reaction times, often higher yields. | Four-component synthesis of pyridine derivatives in 2-7 minutes. | nih.govacs.org |
| Ionic Liquids | Non-toxic, recyclable catalysts/solvents, can enable room-temperature reactions. | Three-component condensation to produce pyridines at room temperature. | acs.org |
| Aqueous/Micellar Conditions | Eliminates hazardous organic solvents, improves safety. | Hantzsch synthesis in aqueous micelles under ultrasonic irradiation. | wikipedia.org |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scalability. While a specific continuous flow synthesis for this compound is not extensively detailed in the literature, the principles and successful applications in the synthesis of related pyridine derivatives provide a strong basis for its potential implementation.
The synthesis of pyridines often involves multi-step sequences that can be efficiently translated into a continuous flow process. For instance, the Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, has been successfully adapted to a one-step process in a continuous flow microwave reactor. beilstein-journals.orgresearchgate.net This approach allows for the Michael addition and subsequent cyclodehydration to occur in a single pass, significantly reducing reaction times and improving yields compared to batch methods. beilstein-journals.org
A hypothetical continuous flow setup for the synthesis of a precursor to this compound could involve the precise mixing of starting materials through pumps into a heated microreactor or a packed-bed reactor. The reaction parameters, such as temperature, pressure, and residence time, can be finely controlled to optimize the yield and purity of the product. For example, the N-oxidation of pyridine derivatives, a common step in functionalizing the pyridine ring, has been efficiently carried out in a continuous flow microreactor using a TS-1/H₂O₂ catalytic system, achieving yields of up to 99% with significantly shorter reaction times. organic-chemistry.org Such a step could be integrated into a multi-step flow synthesis of the target molecule.
Table 1: Comparison of Batch vs. Continuous Flow Processing for Pyridine Synthesis
| Parameter | Traditional Batch Processing | Continuous Flow Processing |
| Reaction Time | Hours to days | Minutes to hours organic-chemistry.org |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced mixing |
| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, better control organic-chemistry.org |
| Scalability | Difficult, often requires re-optimization | "Scaling out" by running longer or in parallel |
| Yield | Variable | Often higher and more reproducible beilstein-journals.org |
The carboxylation of heterocycles, a key step to introduce the carboxylate group, has also been demonstrated in continuous flow systems. Direct lithiation followed by carboxylation with CO₂ has been reported for various heterocycles, achieving high yields and purity at scale. mdpi.com This methodology could be adapted for the synthesis of 3-methoxypyridine-2-carboxylic acid, the immediate precursor to the target ester.
Metal-Free Catalysis and Photoredox Methods
The development of metal-free catalytic systems and the application of visible-light photoredox catalysis have revolutionized modern organic synthesis, offering greener and more sustainable alternatives to traditional metal-catalyzed reactions. These methods often proceed under mild conditions and exhibit high functional group tolerance.
Metal-Free Catalysis
Metal-free approaches to pyridine synthesis often rely on the use of organocatalysts or reagents like iodine to promote cyclization and functionalization reactions. For example, a metal-free protocol for the synthesis of 2-aryl-substituted pyridines has been developed using a combination of iodine and triethylamine, which is believed to proceed through a radical pathway. organic-chemistry.org Another approach involves the annulation of α,β-unsaturated ketoxime acetates with N-acetyl enamides, triggered by ammonium iodide, to construct the pyridine ring. rsc.org
The functionalization of the pyridine ring without the use of transition metals is also an active area of research. A metal-free, BF₃·OEt₂-mediated phosphonation of various pyridines has been reported, demonstrating highly regioselective C4-functionalization. acs.org While not directly applicable to the C2-carboxylation required for the target molecule, it highlights the potential of Lewis acid activation for regioselective additions to the pyridine ring.
Photoredox Methods
Visible-light photoredox catalysis has emerged as a powerful tool for the construction and functionalization of heterocyclic compounds under mild conditions. mdpi.com This methodology utilizes a photocatalyst, such as Eosin Y or an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon excitation with visible light, enabling a wide range of chemical transformations.
The synthesis of polysubstituted pyridines can be achieved through photoredox-catalyzed pathways. For instance, a novel visible-light-induced tandem aza-6π electrocyclization strategy has been developed for the construction of diverse pyridine structures from readily available starting materials under metal- and oxidant-free conditions. acs.org This method was further extended to a selective C-H formylation at the ortho-position of the pyridine ring, introducing a key functional group that could be further oxidized to a carboxylic acid. acs.org
Another example is the synthesis of 2,4,6-triarylpyridines using Eosin Y as a photoredox catalyst in the presence of oxygen, which proceeds at ambient temperature with high yields. acs.org While the substitution pattern is different from the target molecule, this demonstrates the feasibility of constructing the pyridine core using photoredox catalysis.
Table 2: Examples of Metal-Free and Photoredox Catalysis for Pyridine Synthesis
| Method | Catalyst/Reagent | Starting Materials | Product Type | Key Features |
| Metal-Free Annulation | NH₄I | α,β-Unsaturated ketoxime acetates, N-acetyl enamides | Polysubstituted Pyridines rsc.org | Metal-free, good yields |
| Photoredox Aza-electrocyclization | Visible light (purple LEDs) | Enals, Propargylamine | Disubstituted Pyridines acs.org | Metal- and oxidant-free, high efficiency |
| Photoredox Cyclization | Eosin Y, O₂ | Aryl ketones, Benzyl amines | 2,4,6-Triarylpyridines acs.org | Mild conditions, eco-friendly |
| Metal-Free C-H Functionalization | Iodine, Triethylamine | Oximes | 2-Aryl-substituted Pyridines organic-chemistry.org | Metal-free, radical pathway |
The direct functionalization of the pyridine ring using photoredox catalysis is also a promising strategy. While direct C-H carboxylation of pyridines via photoredox catalysis is still a developing area, related transformations such as trifluoromethylation have been successfully achieved on imidazo[1,2-a]pyridines using an acridinium (B8443388) derivative as a photoredox catalyst. nih.gov This suggests that with the appropriate choice of catalyst and carboxylating agent, a similar strategy could potentially be developed for the synthesis of this compound.
Spectroscopic Characterization and Structural Elucidation of Methyl 3 Methoxypyridine 2 Carboxylate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Methyl 3-methoxypyridine-2-carboxylate. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the molecule's connectivity and electronic environment can be assembled.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl groups of the methoxy (B1213986) and ester functionalities. The pyridine ring protons, due to their electronic environment, will appear in the aromatic region of the spectrum.
The expected ¹H NMR signals for this compound are:
A singlet for the methyl protons of the ester group (-COOCH₃).
A singlet for the methyl protons of the methoxy group (-OCH₃).
Signals for the three protons on the pyridine ring. The exact chemical shifts and coupling patterns of these protons are influenced by the positions of the methoxy and methyl carboxylate substituents.
For comparison, in a related compound, Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate, the methyl ester protons appear as a singlet at 3.85 ppm, and the methoxy protons also present as a singlet at 3.89 ppm mdpi.com. In 2-(3-Methoxyphenyl)pyridine, the methoxy protons appear as a singlet at 3.88 ppm rsc.org.
The protons on the pyridine ring of this compound are expected to show characteristic splitting patterns due to spin-spin coupling. The proton at position 4 will likely appear as a doublet of doublets, being coupled to the protons at positions 5 and 6. Similarly, the protons at positions 5 and 6 will also show splitting based on their coupling with adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.2 - 7.5 | dd |
| H-5 | 7.0 - 7.3 | dd |
| H-6 | 8.0 - 8.3 | dd |
| -OCH₃ (ester) | 3.8 - 4.0 | s |
| -OCH₃ (methoxy) | 3.8 - 4.0 | s |
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Key expected signals in the ¹³C NMR spectrum include:
A signal for the carbonyl carbon of the ester group, typically found in the downfield region (around 160-170 ppm).
Signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached substituents.
A signal for the methyl carbon of the ester group.
A signal for the methyl carbon of the methoxy group.
In related methoxy-substituted pyridines, the methoxy carbon typically appears around 55 ppm rsc.org. The chemical shifts for the pyridine ring carbons are spread over a wider range, generally between 100 and 160 ppm rsc.org. For instance, in 2-(3-Methoxyphenyl)pyridine, the pyridine and phenyl ring carbons resonate between 111.9 and 160.0 ppm rsc.org.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 155 - 160 |
| C-3 | 150 - 155 |
| C-4 | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 145 - 150 |
| C=O | 165 - 170 |
| -OCH₃ (ester) | 51 - 53 |
| -OCH₃ (methoxy) | 55 - 57 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their connectivity. The COSY experiment is a proton-detected 2D experiment that displays protons that are J-coupled, with the ¹H spectrum on both axes and cross-peaks indicating coupled protons sdsu.edu.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the methyl protons of the ester and the carbonyl carbon, as well as the C-2 of the pyridine ring. Similarly, correlations would be expected between the methoxy protons and the C-3 of the pyridine ring. The HMBC experiment provides information on ¹H / ¹³C multiple-bond connectivity, showing long-range J-coupling between protons and carbons sdsu.eduyoutube.com. The analysis of these correlations allows for the complete and unambiguous assignment of the molecular structure. In aromatic systems, the 3-bond J-coupling is generally stronger than the 2-bond coupling youtube.com.
Correlation between Substituent Effects and Chemical Shifts
The chemical shifts observed in the ¹H and ¹³C NMR spectra are significantly influenced by the electronic effects of the substituents on the pyridine ring. In this compound, the methoxy group at the C-3 position acts as an electron-donating group through resonance, which tends to increase the electron density on the ring, particularly at the ortho and para positions, leading to an upfield shift (lower ppm) of the corresponding proton and carbon signals.
Conversely, the methyl carboxylate group at the C-2 position is an electron-withdrawing group, which decreases the electron density on the ring, causing a downfield shift (higher ppm) of the ring's proton and carbon signals. The interplay of these two opposing electronic effects determines the final chemical shifts of the pyridine ring's nuclei. The chemical shift of a ¹³C nucleus is influenced by factors such as bonds to electronegative atoms and diamagnetic anisotropy effects, which tend to shift signals downfield libretexts.org.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
Vibrational Mode Assignments of Key Functional Groups
The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds of the methoxy and ester groups, and the vibrations of the pyridine ring.
C=O Stretching: The carbonyl group of the ester will exhibit a strong absorption band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. In related pyridine-carboxylate derivatives, this stretching vibration is a prominent feature nih.gov.
C-O Stretching: The C-O stretching vibrations of the ester and methoxy groups are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic bands. C-C and C-N stretching vibrations within the ring are typically observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring usually appear above 3000 cm⁻¹. In substituted pyridines, the positions of these bands can be influenced by the nature and position of the substituents. For instance, C-C heteroaromatic stretching vibrations are typically found near 1650-1400 cm⁻¹ researchgate.net.
Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O (ester) | Stretching | 1700 - 1750 |
| C-O (ester) | Stretching | 1200 - 1300 |
| C-O (methoxy) | Stretching | 1000 - 1100 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |
Analysis of Hydrogen Bonding Interactions
This compound possesses several hydrogen bond acceptor sites, including the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and carboxylate groups. However, it lacks a strong hydrogen bond donor. Its parent compound, 3-Methoxypyridine-2-carboxylic acid, contains a carboxylic acid group which can act as a hydrogen bond donor nih.gov. The esterification of this group to form this compound removes this primary donor capability, significantly altering its hydrogen bonding behavior.
Mass Spectrometry (MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of a unique molecular formula, C₈H₉NO₃. This technique is routinely used to characterize novel thieno[3,2-b]pyridine-2-carboxylate derivatives, confirming their successful synthesis mdpi.com. For this compound, the exact mass can be measured for various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The predicted masses for these and other common adducts provide reference points for experimental data, confirming the compound's identity.
Interactive Table: Predicted HRMS Adducts for C₈H₉NO₃
| Adduct Type | Adduct Formula | Calculated m/z |
| [M+H]⁺ | [C₈H₁₀NO₃]⁺ | 168.06552 |
| [M+Na]⁺ | [C₈H₉NNaO₃]⁺ | 190.04746 |
| [M+K]⁺ | [C₈H₉KNO₃]⁺ | 206.02140 |
| [M+NH₄]⁺ | [C₈H₁₃N₂O₃]⁺ | 185.09206 |
| [M-H]⁻ | [C₈H₈NO₃]⁻ | 166.05096 |
| Data sourced from predicted values. uni.lu |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique suitable for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatography component separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, which provides mass information for identification and structural elucidation mdpi.com.
This method is widely applied for the identification and quantification of various substances, including methoxy-alkylpyrazines in wine and other harmful substances in consumer products mdpi.comresearchgate.net. In the context of this compound, GC-MS could be employed for several applications:
Purity Assessment: To determine the purity of a synthesized batch by separating the main compound from any starting materials, byproducts, or solvents.
Reaction Monitoring: To track the progress of the esterification reaction by measuring the disappearance of the starting carboxylic acid and the appearance of the methyl ester product over time.
Identification in Complex Matrices: To identify and quantify the compound in environmental or biological samples, provided appropriate extraction and sample preparation methods are used.
The mass spectrum generated by electron impact (EI) ionization would likely show a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern resulting from the loss of fragments such as the methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups.
X-ray Crystallography for Solid-State Structural Determination
Crystal Structure Analysis of this compound and its Complexes
While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related compounds provides significant insight into its expected solid-state conformation. X-ray crystallography studies on substituted pyridine-2-carboxylates and pyridine-2-carboxamides reveal key structural features nih.gov. Typically, the pyridine ring is planar, and the orientation of the methoxy and methyl carboxylate substituents at the 2- and 3-positions would be influenced by steric and electronic factors.
In related structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, the dihedral angle between pyridine rings is distorted due to steric hindrance from substituents nih.gov. For this compound, the key parameters to be determined would include the bond lengths and angles of the pyridine ring, the ester, and methoxy groups, as well as the torsion angles defining the orientation of these substituents relative to the ring. For example, studies on methyl-3-aminothiophene-2-carboxylate, an analog, show that the carbonyl groups are located in the same plane as the ring mdpi.com. The analysis of complexes involving similar ligands, such as 3-Methylpyridine-2-carboxylic acid with metals, demonstrates how the molecule coordinates and arranges in a more complex structure, often forming distorted octahedral geometries sigmaaldrich.com.
Interactive Table: Typical Crystallographic Data for Related Heterocyclic Carboxylates
| Compound Class | Space Group | Key Structural Feature | Reference |
| Methyl-3-aminothiophene-2-carboxylate | P2₁/c | Three crystallographically independent molecules in the asymmetric unit. | mdpi.com |
| 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase | P1 | Triclinic space group with four molecules per asymmetric unit. | nih.gov |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | P2₁/c | Monoclinic crystal system. | mdpi.com |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamides | I2/a | Non-planar molecular structure with a significant dihedral angle between pyridine rings. | nih.gov |
Supramolecular Interactions in the Crystal Lattice
The assembly of molecules in the crystal lattice is governed by non-covalent supramolecular interactions. For this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily directed by weaker interactions. These include weak C-H···O and C-H···N hydrogen bonds, van der Waals forces, and potential π–π stacking interactions between the aromatic pyridine rings mdpi.com.
In analogous structures, such as ethyl 6-amino-2-methoxypyridine-3-carboxylate, extensive hydrogen bonding dictates the formation of a corrugated two-dimensional sheet, highlighting the importance of even a single strong donor group nih.govresearchgate.net. Conversely, in some N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, only weak π–π interactions are observed, with relatively large distances between the centroids of the pyridine rings nih.gov. The supramolecular structure is highly dependent on the specific functional groups present mdpi.com. In the case of this compound, it is likely that a combination of weak hydrogen bonds involving the ester and methoxy oxygen atoms as acceptors, coupled with dipole-dipole interactions and π–π stacking, would stabilize the three-dimensional crystal structure mdpi.com.
Theoretical and Computational Investigations of Methyl 3 Methoxypyridine 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of organic compounds.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, its most stable conformation. DFT methods, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform this optimization.
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This would involve the calculation of key parameters such as:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed between three connected atoms.
Dihedral Angles: The angles between planes through two sets of three atoms, which define the molecule's conformation.
Mulliken Atomic Charges: The partial charges on each atom, which provide insight into the distribution of electrons within the molecule and its polarity.
For Methyl 3-methoxypyridine-2-carboxylate, one would expect the pyridine (B92270) ring to be largely planar. The orientation of the methoxy (B1213986) and methyl carboxylate groups relative to the ring would be a key outcome of the geometry optimization. The electronic structure analysis would reveal the electron-donating or -withdrawing effects of these substituents on the pyridine ring.
Interactive Data Table: Hypothetical Optimized Geometric Parameters
Without actual computational data, the following table is a placeholder to illustrate how the results would be presented. The values are not real.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length | C2 | C3 | Calculated Value (Å) | |
| Bond Angle | N1 | C2 | C3 | Calculated Value (°) |
| Dihedral Angle | C3 | C2 | N1 | C6 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are also instrumental in predicting the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. These predicted shifts can aid in the interpretation of experimental NMR spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the vibrational modes observed in an experimental IR spectrum to specific functional groups and bond vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data
This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Spectrum | Peak/Shift | Assignment | Predicted Value |
| ¹H NMR | δ | -OCH₃ | Calculated ppm |
| ¹³C NMR | δ | C=O | Calculated ppm |
| IR | ν | C=O stretch | Calculated cm⁻¹ |
| UV-Vis | λmax | π → π* | Calculated nm |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. While often used to study the interaction of a small molecule with a biological target like a protein, MD simulations can also be used to study the conformational dynamics of an isolated molecule in different environments (e.g., in a solvent). For this compound, an MD simulation could provide insights into its flexibility, conformational preferences, and interactions with solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a set of pyridine-2-carboxylate derivatives with known biological activities were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds, including this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. It provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. For this compound, NBO analysis could be used to quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the pyridine ring and the carboxylate group, providing a deeper understanding of the molecule's stability and electronic properties.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to visualize the three-dimensional charge distribution of a molecule. This technique provides a color-coded map that illustrates the electrostatic potential on the surface of a molecule, offering valuable insights into its chemical reactivity and intermolecular interactions. The MEP is calculated by determining the energy of interaction between a positive point charge (a proton) and the molecule at various points in space. This analysis helps in identifying the regions of a molecule that are rich in electrons and susceptible to electrophilic attack, as well as regions that are electron-deficient and prone to nucleophilic attack.
The different colors on an MEP map represent varying levels of electrostatic potential. Typically, regions with the most negative electrostatic potential, indicating an excess of electrons and a propensity to attract electrophiles, are colored red. Conversely, areas with the most positive electrostatic potential, signifying a deficiency of electrons and a favorable site for nucleophilic attack, are depicted in blue. Intermediate potential values are represented by a spectrum of colors, often including green for neutral regions, and yellow and orange for moderately electron-rich areas.
For pyridine derivatives, MEP studies are instrumental in understanding their biological activities and chemical behavior. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl and methoxy groups are generally expected to be electron-rich centers.
In the case of this compound, a theoretical MEP analysis would reveal the distribution of electrostatic potential across the molecule. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester and methoxy groups are anticipated to be the most electron-rich regions, making them potential sites for electrophilic interactions. The hydrogen atoms of the methyl groups and the pyridine ring are expected to exhibit positive electrostatic potential, rendering them susceptible to nucleophilic interactions.
A representative data table summarizing the expected MEP characteristics for this compound, based on general principles and studies of similar molecules, is presented below. tandfonline.comymerdigital.com
| Molecular Region | Expected Color on MEP Map | Electrostatic Potential | Inferred Reactivity |
| Pyridine Nitrogen Atom | Deep Red | Highly Negative | Site for Electrophilic Attack / Hydrogen Bond Acceptor |
| Carbonyl Oxygen of Ester | Red | Negative | Site for Electrophilic Attack / Hydrogen Bond Acceptor |
| Methoxy Oxygen Atom | Orange / Red | Negative | Site for Electrophilic Attack |
| Aromatic Ring Surface | Green / Yellow | Neutral to Slightly Negative | π-stacking Interactions |
| Hydrogen Atoms of Methyl Groups | Blue | Positive | Site for Nucleophilic Attack |
| Hydrogen Atoms on Pyridine Ring | Light Blue | Slightly Positive | Site for Nucleophilic Attack |
This detailed understanding of the electrostatic potential distribution allows for the prediction of how this compound will interact with other molecules, which is fundamental in fields such as drug design and materials science. researchgate.net
Reactivity and Chemical Transformations of Methyl 3 Methoxypyridine 2 Carboxylate
Hydrolysis and Transesterification Reactions
The ester functional group in methyl 3-methoxypyridine-2-carboxylate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.
Hydrolysis: Under basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-methoxypyridine-2-carboxylic acid. This reaction is typically carried out using aqueous solutions of strong bases like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The general mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol (B129727).
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. For instance, reacting the methyl ester with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 3-methoxypyridine-2-carboxylate. This equilibrium-driven reaction is facilitated by using a large excess of the reactant alcohol. A study on a related compound, 4-acetylphenyl 2-[(3-chloro-2-methylphenyl)amino]nicotinate, demonstrated that alcoholysis could occur in methanol, leading to the formation of the corresponding methyl ester, highlighting the susceptibility of such ester linkages to alcoholysis. researchgate.net
| Reaction | Reagents | Product |
| Hydrolysis | NaOH(aq), then H₃O⁺ | 3-Methoxypyridine-2-carboxylic acid |
| Transesterification | R'OH, H⁺ or RO⁻ | R' 3-methoxypyridine-2-carboxylate |
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic properties and allows for reactions such as N-alkylation and N-oxidation. The basicity of the nitrogen in methoxypyridines is generally reduced compared to unsubstituted pyridine due to the inductive electron-withdrawing effect of the alkoxy group. nih.gov
N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. For example, reaction with methyl iodide would yield N-methyl-3-methoxy-2-(methoxycarbonyl)pyridinium iodide. These pyridinium salts can be useful intermediates in various synthetic transformations.
N-Oxidation: The nitrogen atom can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity of the pyridine ring, particularly towards electrophilic substitution.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the activating, ortho,para-directing methoxy (B1213986) group at the 3-position can influence the regioselectivity of such reactions. The combination of the deactivating ring nitrogen and the activating methoxy group makes predicting the outcome of EAS reactions complex.
Computational studies on the nitration of pyridine derivatives with the nitronium ion (NO₂⁺) have shown that these reactions are mechanistically intricate. researchgate.netrsc.org For pyridine itself, the reaction is hampered in acidic media because the nitrogen is protonated, further deactivating the ring. rsc.org In the case of substituted pyridines, the position of substitution is influenced by the nature and position of the substituents. For 2-methoxypyridine, electrophilic substitution is expected to occur at the 5-position. chegg.com By analogy, for this compound, the positions ortho and para to the activating methoxy group are C4 and C6. The C2 position is already substituted. Therefore, electrophilic attack would likely be directed to the C4 or C6 positions, with the precise outcome depending on the specific electrophile and reaction conditions.
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-3-methoxypyridine-2-carboxylate / Methyl 6-nitro-3-methoxypyridine-2-carboxylate |
| Halogenation | Br₂, FeBr₃ | Methyl 4-bromo-3-methoxypyridine-2-carboxylate / Methyl 6-bromo-3-methoxypyridine-2-carboxylate |
Reactions at the Methoxy Group
The methoxy group can be cleaved under certain conditions to yield the corresponding pyridone derivative.
Demethylation: Cleavage of the methyl-oxygen bond can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction converts the 3-methoxy group into a 3-hydroxy group, which likely exists in tautomeric equilibrium with its corresponding pyridone form.
In a related context, the methoxy group on a pyridine ring can also act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, especially if the ring is activated by other electron-withdrawing groups. For instance, 3-methoxypyridine (B1141550) can undergo nucleophilic amination when treated with sodium hydride and lithium iodide, where the methoxy group is displaced by an amine. ntu.edu.sg
Cyclization Reactions and Annulation Strategies
The functional groups of this compound can be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. For example, the ester and a suitably introduced ortho substituent could be involved in a condensation reaction to form a new ring.
Annulation strategies are synthetic methods used to build a new ring onto an existing molecule. While specific examples for this compound are not prevalent, general strategies for pyridine synthesis are relevant. For instance, a [3 + 2 + 1] annulation strategy has been developed for the preparation of pyridine N-oxides from stabilized enolates, vinamidinium salts, and hydroxylamine. princeton.edunih.gov This highlights how substituted pyridines can be constructed through convergent approaches. The presence of the methoxy group in certain pyridine derivatives has been shown to facilitate Robinson annulation reactions by tuning the basicity of the pyridine nitrogen, leading to higher yields of bicyclic products. nih.gov
Derivatization for Complex Molecular Architectures
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The ester group can be converted to other functionalities, such as amides or hydrazides, which can then undergo further reactions.
For example, the ester can be reacted with an amine (R-NH₂) to form the corresponding amide, N-R-3-methoxypyridine-2-carboxamide. This transformation is fundamental in creating diverse libraries of compounds for biological screening.
Furthermore, the pyridine ring itself can be a scaffold for constructing larger, polycyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. nih.gov Although the starting material in a cited study was a brominated thieno[3,2-b]pyridine-2-carboxylate, the principle of using such coupling reactions to attach aryl or heteroaryl groups to a pyridine-based core is a key strategy for building complex molecular architectures. nih.govmdpi.com These reactions demonstrate how a functionalized pyridine ring can be elaborated into more complex structures with potential applications as, for example, antitumor compounds. mdpi.com
| Derivative | Synthetic Transformation | Reagents |
| Amide | Amidation of the ester | RNH₂ |
| Arylated Pyridine | Suzuki-Miyaura Coupling (on a halogenated precursor) | Ar-B(OR)₂, Pd catalyst, base |
Applications in Medicinal Chemistry and Drug Discovery
Methyl 3-methoxypyridine-2-carboxylate as a Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyridine (B92270) ring is a classic example of such a scaffold, found in numerous natural products and FDA-approved drugs. acs.org The 2-aminopyridine (B139424) motif, in particular, is present in a variety of bioactive compounds. acs.org
The structure of this compound, featuring a substituted pyridine ring, positions it as a key intermediate for developing new families of bioactive molecules. chemscene.com The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents at the 2- and 3-positions provide opportunities for creating specific interactions with target proteins. The methoxy (B1213986) group can influence the electronic properties and conformation of the molecule, and the methyl ester provides a handle for further chemical elaboration, such as conversion to amides. This inherent versatility allows chemists to generate libraries of compounds based on this core structure to screen against various diseases. For instance, the insertion of a methoxypyridine motif into other complex scaffolds has been shown to improve biological activity and drug-like properties, such as solubility. nih.gov
Role in the Synthesis of Bioactive Compounds
The utility of this compound and its close analogues is most evident in their application as starting materials or key intermediates in the synthesis of compounds targeting a range of diseases.
Melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor that plays a role in the regulation of energy metabolism and feeding behavior, making it a target for the development of treatments for obesity and mood disorders. researchgate.netnih.govnih.gov The discovery of potent and selective MCHR1 antagonists is an active area of research. Several novel series of MCH-R1 antagonists have been developed, demonstrating that specific heterocyclic scaffolds are key to achieving high affinity for the receptor. researchgate.netnih.gov While direct synthesis from this compound is not explicitly detailed in the provided sources, the broader class of substituted pyridines is fundamental to the design of these antagonists. The development of these antagonists often involves creating hybrid molecules that combine key structural fragments from initial high-throughput screening (HTS) hits to optimize potency and pharmacokinetic properties. nih.gov
The pyridine scaffold and its derivatives have shown significant potential in the development of anticancer agents. nih.govacs.org Researchers have synthesized and evaluated various compounds derived from or related to the pyridine-2-carboxylate structure for their ability to inhibit the growth of cancer cells.
A notable example involves the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structural analogues of this compound. mdpi.com These compounds were synthesized via a Suzuki-Miyaura cross-coupling reaction and evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines. mdpi.com Several of these derivatives displayed significant growth inhibition against MDA-MB-231 and MDA-MB-468 cancer cells, with minimal effect on non-tumorigenic MCF-12A cells. mdpi.com One of the most promising compounds, Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (compound 2e), not only reduced cancer cell proliferation but also decreased tumor size in an in ovo chick chorioallantoic membrane (CAM) model. mdpi.com
| Compound | Substituent (Aryl Group) | MDA-MB-231 (GI50 in µM) | MDA-MB-468 (GI50 in µM) |
|---|---|---|---|
| 2a | Phenyl | > 50 | > 50 |
| 2b | p-tolyl | 20 | > 50 |
| 2c | 4-methoxyphenyl | > 50 | > 50 |
| 2d | 4-(trifluoromethyl)phenyl | 15 | 20 |
| 2e | 4-chlorophenyl | 13 | 17 |
| 2f | 4-cyanophenyl | > 50 | > 50 |
| 2g | pyridin-4-yl | > 50 | > 50 |
| 2h | furan-3-yl | > 50 | > 50 |
Other related structures, such as pyridine-thiazole hybrids, have also demonstrated high antiproliferative activity and selectivity for cancer cell lines over normal cells. mdpi.com This body of research underscores the importance of the substituted pyridine-2-carboxylate framework in designing novel and effective antitumor agents. mdpi.commdpi.com
Compounds containing a 3-hydroxypyridine (B118123) moiety, which is structurally related to the 3-methoxypyridine (B1141550) core (via O-demethylation), are known to possess significant antioxidant properties. researchgate.netmdpi.com Derivatives like Emoxipine and Mexidol are known antioxidants that can scavenge reactive oxygen species and interact with iron ions, which can catalyze oxidative reactions. researchgate.net The antioxidant activity of these 3-oxypyridine analogues is believed to be a key component of their clinical effects. researchgate.net The presence of the 3-hydroxypyridine pharmacophore can provide a combination of antioxidant and membranotropic effects, as well as reduce glutamate (B1630785) excitotoxicity. mdpi.com
Furthermore, other novel carboxylic acid derivatives have been synthesized and shown to have potent anti-inflammatory and antioxidant activities in both in vitro and in vivo studies. nih.gov The anti-inflammatory mechanism can involve the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov For instance, Methyl canthin-6-one-2-carboxylate has been identified as a potential therapeutic agent for rheumatoid arthritis due to its ability to modulate the NLRP3 inflammasome, a key driver of pro-inflammatory cytokines. mdpi.com
Prodrug Design and Metabolism Considerations
The chemical structure of this compound contains functional groups that are amenable to prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug in vivo. This strategy is often used to improve properties such as solubility, stability, or oral bioavailability.
The methyl ester group in this compound is a prime site for creating prodrugs. It can be hydrolyzed by esterase enzymes in the body to release the corresponding carboxylic acid, which may be the active form of the drug. The rate of this hydrolysis can be tuned by modifying the alcohol portion of the ester to control the drug's release profile.
Metabolically, the two primary sites for transformation on the molecule are the methoxy group and the methyl ester. The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes in the liver, which would yield the corresponding 3-hydroxy-pyridine derivative. As noted previously, 3-hydroxypyridine compounds can have their own biological activities, such as antioxidant effects. researchgate.net The methyl ester can be hydrolyzed to a carboxylic acid. mdpi.com Understanding these metabolic pathways is crucial in drug design, as metabolism can lead to activation (in the case of a prodrug), deactivation, or the formation of metabolites with different activity or toxicity profiles.
Ligand Design for Metal Complexes in Biological Systems
The pyridine-2-carboxylate moiety is an excellent bidentate ligand, meaning it can bind to a metal ion at two points. The nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group can form a stable five-membered chelate ring with a metal ion. This property makes this compound and its derivatives valuable for designing metal complexes with applications in biological systems.
Transition metal complexes, such as those with ruthenium(II), osmium(II), iridium(III), and rhenium(I), are of great interest for bioimaging and biosensing due to their unique photophysical properties, including strong luminescence and long lifetimes. nih.gov The ligands surrounding the metal center are crucial for tuning these properties and for targeting specific cellular compartments, such as the mitochondria. nih.gov For example, 3-Methylpyridine-2-carboxylic acid has been used as a ligand to synthesize complexes with copper, cobalt, and nickel. sigmaaldrich.com Similarly, other substituted pyridine ligands have been used to create complexes with copper(II) and silver(I) that exhibit antimicrobial and antioxidant activities. mdpi.com The design of such complexes allows for the development of new diagnostic tools and therapeutic agents where the metal and the organic ligand work in concert to achieve a desired biological effect. nih.govmdpi.com
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of substituted pyridines is a well-established field, with classic methods such as the Hantzsch and Kröhnke syntheses being widely utilized. acs.org However, the development of more efficient, atom-economical, and environmentally benign synthetic routes for specifically substituted pyridines like methyl 3-methoxypyridine-2-carboxylate is a continuing area of research. Future efforts are expected to focus on catalyst-mediated multi-component reactions that can construct the pyridine (B92270) ring in a single step from simple precursors. nih.gov The use of 2-halopyridine derivatives as starting materials for nucleophilic substitution to introduce the methoxy (B1213986) group is a potential pathway. researchgate.net Research into greener synthetic protocols, perhaps utilizing flow chemistry or microwave-assisted synthesis, could lead to higher yields, reduced reaction times, and minimized waste production.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multi-component Reactions | High efficiency, atom economy, diversity of achievable structures. | Discovery of novel catalyst systems, optimization of reaction conditions. |
| Cross-coupling Reactions | High functional group tolerance, precise control of substitution patterns. | Development of more active and stable catalysts, use of readily available starting materials. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Design of dedicated microreactors, optimization of flow parameters. |
| Microwave-assisted Synthesis | Rapid reaction times, often leading to higher yields. | Investigation of solvent and catalyst compatibility with microwave irradiation. |
Exploration of New Biological Activities and Therapeutic Applications
Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov While the specific biological profile of this compound is not extensively documented, its structural motifs suggest several promising avenues for therapeutic exploration. The methoxy and carboxylate groups can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Future research should involve screening this compound and its analogues against a variety of biological targets. For instance, pyridine-containing compounds have been investigated as inhibitors of enzymes such as urease and as modulators of gamma-secretase. nih.gov The antitumor potential of related thieno[3,2-b]pyridine-2-carboxylates has also been reported, suggesting that the core pyridine-2-carboxylate structure may be a valuable pharmacophore. mdpi.com
A table summarizing potential therapeutic targets for future investigation is provided below:
| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Related Compounds |
| Oncology | Kinases, Tubulin, Topoisomerase II | Many pyridine derivatives exhibit antiproliferative activity. uni.lumdpi.com |
| Infectious Diseases | Bacterial and fungal enzymes | The pyridine scaffold is present in numerous antibacterial and antifungal agents. nih.govmdpi.com |
| Neurodegenerative Diseases | Gamma-secretase, Cholinesterases | Methoxypyridine motifs have been incorporated into gamma-secretase modulators. nih.govnih.gov |
| Inflammation | Cyclooxygenase (COX) enzymes | Certain pyridine derivatives show anti-inflammatory properties. |
Advanced Computational Modeling for Mechanism Elucidation and Property Prediction
Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding synthetic efforts and biological testing. tandfonline.comnih.gov For this compound, molecular docking studies could be employed to predict its binding affinity to various enzyme active sites. niscpr.res.inscienceopen.com Density Functional Theory (DFT) calculations can be used to understand its electronic structure, reactivity, and spectroscopic properties. rsc.org
Future computational work could focus on:
Virtual Screening: Docking this compound against libraries of protein structures to identify potential biological targets.
ADMET Prediction: In silico prediction of its absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-likeness. nih.gov
Quantum Chemical Calculations: To elucidate reaction mechanisms for its synthesis and to predict its behavior in different chemical environments. rsc.org
A table of key computational parameters and their significance is shown below:
| Computational Method | Predicted Property | Significance in Drug Discovery and Material Science |
| Molecular Docking | Binding affinity, binding mode | Identification of potential biological targets, lead optimization. |
| DFT Calculations | Electronic properties, reactivity | Understanding reaction mechanisms, predicting spectroscopic data. |
| Molecular Dynamics | Conformational flexibility, stability of complexes | Assessing the stability of ligand-protein interactions over time. |
| ADMET Prediction | Pharmacokinetic and toxicity profiles | Early assessment of drug-likeness, reducing late-stage attrition. |
Integration with High-Throughput Screening and Combinatorial Chemistry
High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for the rapid discovery of new bioactive compounds. acs.orgacs.org The pyridine scaffold is well-suited for the creation of combinatorial libraries due to the multiple points for diversification on the pyridine ring. acs.org Future research could involve the development of a combinatorial library based on the this compound core. By varying the substituents on the pyridine ring, a large number of analogues can be synthesized and screened for a wide range of biological activities.
The integration of these techniques could follow this workflow:
Library Design: Computational tools can be used to design a library of this compound derivatives with diverse physicochemical properties.
Combinatorial Synthesis: Automated synthesis platforms can be employed for the rapid parallel synthesis of the designed library.
High-Throughput Screening: The synthesized compounds can be screened against a panel of biological targets using HTS assays.
Hit Identification and Optimization: Active compounds ("hits") can be identified and further optimized through medicinal chemistry efforts.
Supramolecular Chemistry and Material Science Applications
The pyridine nitrogen atom and the carboxylate group of this compound make it an excellent candidate for applications in supramolecular chemistry and material science. The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate to metal ions, while the ester group can also participate in non-covalent interactions. rsc.orgtandfonline.com These interactions can be exploited to construct well-defined supramolecular assemblies, such as co-crystals and coordination polymers. nih.govmdpi.comrsc.org
Future research in this area could explore:
Co-crystal Engineering: The formation of co-crystals of this compound with other molecules to modify its physical properties, such as solubility and stability. nih.govmdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of this compound as a ligand for the construction of novel coordination polymers and MOFs with potential applications in catalysis, gas storage, and sensing. tandfonline.com
Luminescent Materials: Pyridine derivatives can be incorporated into luminescent materials, and the introduction of a methoxy group may modulate the photophysical properties.
The potential supramolecular synthons involving this compound are highlighted in the table below:
| Supramolecular Synthon | Interacting Groups | Potential Application |
| Hydrogen Bonding | Pyridine N with H-bond donors; Carbonyl O with H-bond donors | Crystal engineering, formation of co-crystals. |
| Coordination Bonding | Pyridine N with metal ions | Formation of coordination polymers and MOFs. |
| π-π Stacking | Pyridine ring with other aromatic systems | Design of functional materials with specific electronic properties. |
| Halogen Bonding | Pyridine N with halogen bond donors | Crystal engineering, directing molecular assembly. |
Q & A
Q. What are the standard synthetic routes for Methyl 3-methoxypyridine-2-carboxylate, and how are reaction conditions optimized?
The synthesis of pyridine carboxylate derivatives typically involves diastereoselective cyclization or esterification under controlled conditions. For example, a method analogous to the preparation of methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates involves:
- Coupling reactions with aryl halides using palladium catalysts.
- Esterification under reflux with methanol and acid/base catalysts.
- Purification via column chromatography or recrystallization.
Key parameters include temperature control (e.g., reflux at 80–100°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd(PPh₃)₄). Structural confirmation employs NMR, IR, and elemental analysis .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
X-ray crystallography workflows use:
- SHELX for structure refinement (e.g., SHELXL for small-molecule refinement).
- ORTEP-3 for visualizing thermal ellipsoids and molecular geometry.
- Mercury CSD for analyzing packing patterns and intermolecular interactions.
Researchers should collect high-resolution data (≤1.0 Å) and validate refinement using R-factor convergence (<5%). Discrepancies in bond lengths/angles require cross-validation with spectroscopic data .
Advanced Research Questions
Q. How can contradictions in crystallographic data between refinement software be resolved?
Discrepancies may arise from differences in refinement algorithms (e.g., SHELXL vs. CRYSTAL). To resolve these:
- Compare R-factors and residual density maps across software.
- Use Mercury CSD’s validation tools to check for geometric outliers (e.g., unusual torsion angles).
- Cross-reference with DFT-calculated geometries to identify systematic errors.
For example, SHELX’s robustness in handling high-resolution data makes it preferable for small molecules, while Mercury aids in detecting twinning or disorder .
Q. What strategies enhance diastereoselectivity in synthesizing derivatives of this compound?
Diastereoselectivity can be improved by:
- Chiral auxiliaries : Introducing enantiopure substituents to bias transition states.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates.
- Temperature modulation : Lower temperatures favor kinetic control.
Evidence from analogous syntheses shows yields >80% and diastereomeric ratios up to 9:1 using these methods .
Q. How should researchers address the lack of toxicity data for this compound?
Given limited ecotoxicological data (see Section 12 of safety reports):
- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells).
- Use QSAR models to predict bioaccumulation or persistence.
- Perform AMES tests for mutagenicity screening.
Collaborate with facilities equipped for OECD-compliant testing to generate preliminary data .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in pharmacological contexts?
SAR studies require:
- Synthetic diversification : Introduce substituents at the pyridine 3- and 2-positions.
- In vitro bioassays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
- Molecular docking : Map binding interactions using AutoDock Vina or Schrödinger.
For instance, methyl thiophene carboxylates (e.g., MPTC) show SAR trends correlating methoxy positioning with activity .
Data Contradiction and Validation
Q. How can computational tools predict reactivity under varying experimental conditions?
- DFT calculations (e.g., Gaussian 16) model reaction pathways and transition states.
- Molecular dynamics simulations assess stability in solvents (e.g., water vs. DMSO).
- pKa prediction tools (e.g., ChemAxon) estimate protonation states affecting reactivity.
For pyridine derivatives, these tools help prioritize synthetic routes with minimal side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
